3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in many biologically active compounds . The molecule also includes a pyrazolo[1,5-a]pyrimidine moiety, which is a fused pyrimidine-pyrazole ring system. This structure is found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized from amines and ketones or from 1,4-diketones . The pyrazolo[1,5-a]pyrimidine moiety could be synthesized from readily available starting materials like hydrazines and β-ketoesters .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, would be useful for analyzing the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl groups could undergo reactions like nucleophilic addition or reduction, and the pyrrole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like carbonyl and amino groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Pharmaceutical Applications
Synthetic Routes to Heterocyclic Compounds : Research on similar compounds often focuses on developing novel synthetic methods for heterocyclic systems, which are crucial in pharmaceuticals. For example, the synthesis of various heterocyclic systems like pyrimidinones and triazolopyrimidines has been explored, showing the versatility of these methods in producing pharmacologically relevant structures (R. Toplak et al., 1999).
Phosphodiesterase Inhibitors : Certain pyrazolopyrimidine derivatives have been studied for their inhibitory activity against specific types of phosphodiesterases, showcasing their potential in treating cardiovascular diseases and other conditions (B. Dumaitre & N. Dodic, 1996).
Antimicrobial and Antitumor Activities : The antimicrobial and antitumor activities of compounds containing pyrazole, pyrimidine, and thiophene rings have been a significant area of research, suggesting that structurally similar compounds could have potential applications in developing new therapeutic agents (S. Riyadh, 2011).
Drug Design and Biological Activity
Cognitive Impairment Treatments : Research into compounds with pyrazolopyrimidinone structures has led to the discovery of potent and selective inhibitors for phosphodiesterase 1, indicating potential for treating cognitive deficits associated with neurological and psychiatric diseases (Peng Li et al., 2016).
Analgesic and Anti-inflammatory Properties : Studies on thienopyrimidine derivatives have explored their anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the importance of heterocyclic chemistry in designing new analgesics and anti-inflammatory drugs (Abdel-Rhman B. A. El-Gazzar et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes .
Mode of Action
The mode of action of 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid involves interactions with its targets. Molecular docking studies have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Biochemical Pathways
It is known that the compound exhibits appreciable action against dhfr and enoyl acp reductase enzymes , which play crucial roles in folic acid synthesis and fatty acid synthesis, respectively.
Result of Action
Similar compounds have shown strong antibacterial and antitubercular properties .
Future Directions
properties
IUPAC Name |
3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c1-12-4-5-13(2)27(12)18-7-9-32-20(18)17-10-19-24-11-15(14(3)28(19)26-17)22(29)25-16-6-8-33-21(16)23(30)31/h4-11H,1-3H3,(H,25,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYEZMKXJXUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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